1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine
Description
1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a methyltetrazolyl group
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN6/c1-12(15-17-18-19-20(15)2)22-9-7-21(8-10-22)11-13-3-5-14(16)6-4-13/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDMHUMWVIVAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)N2CCN(CC2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of benzyl chloride to form 4-bromobenzyl chloride.
Piperazine Substitution: The bromobenzyl chloride is then reacted with piperazine to form 1-[(4-bromophenyl)methyl]piperazine.
Tetrazole Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the tetrazole moiety.
Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine involves its interaction with specific molecular targets. The bromophenyl and tetrazole groups can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Bromophenyl)methyl]piperazine: Lacks the tetrazole group, making it less versatile in certain applications.
4-Bromobenzyl chloride: A precursor in the synthesis of the target compound, but lacks the piperazine and tetrazole functionalities.
1-Methyltetrazole: Provides the tetrazole moiety but lacks the bromophenyl and piperazine components.
Uniqueness
1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine is unique due to its combination of a bromophenyl group, a piperazine ring, and a methyltetrazolyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
